Pomalidomide-PEG2-Tos

Catalog No.
S12383058
CAS No.
M.F
C24H25N3O8S
M. Wt
515.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-Tos

Product Name

Pomalidomide-PEG2-Tos

IUPAC Name

2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C24H25N3O8S

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29)

InChI Key

PDJTUNUXHWLYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Pomalidomide-PEG2-Tos is a conjugate derived from the immunomodulatory drug pomalidomide, which is primarily used in the treatment of multiple myeloma. The compound incorporates polyethylene glycol (PEG) and a tosyl group, enhancing its solubility and stability while potentially improving its pharmacokinetic properties. Pomalidomide itself is known for its ability to modulate the immune system and inhibit tumor growth by promoting the degradation of specific proteins involved in cancer progression.

The molecular formula for pomalidomide-PEG2-Tos is C20H23N3O8C_{20}H_{23}N_{3}O_{8} with a molecular weight of approximately 433.41 g/mol. This compound is characterized by the presence of a dioxopiperidine moiety and an isoindolinone structure, which are critical for its biological activity.

, including:

  • Coupling Reactions: The initial step often includes the coupling of pomalidomide with a PEG derivative, facilitated by activating agents such as carbodiimides.
  • Tosylation: The introduction of the tosyl group can be achieved through electrophilic substitution reactions, where tosyl chloride reacts with the hydroxyl or amine groups present in the PEG or pomalidomide structure.
  • Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from unreacted materials and by-products.

Pomalidomide-PEG2-Tos exhibits significant biological activity, primarily attributed to its parent compound, pomalidomide. It functions as an immunomodulator and has shown efficacy in:

  • Inhibition of Tumor Growth: Pomalidomide modulates immune responses that can lead to tumor cell apoptosis.
  • Protein Degradation: The compound acts as a ligand for cereblon, an E3 ubiquitin ligase, facilitating the targeted degradation of specific oncoproteins.
  • Anti-inflammatory Effects: It also demonstrates anti-inflammatory properties, making it useful in various therapeutic contexts beyond oncology.

The synthesis of pomalidomide-PEG2-Tos can be achieved through several methodologies:

  • Solid-Phase Synthesis: This method allows for the stepwise assembly of the compound on a solid support, which can simplify purification steps.
  • Solution Phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution, allowing for greater flexibility in reaction conditions.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions can provide a robust way to introduce functional groups into the PEG chain or attach it to pomalidomide.

Pomalidomide-PEG2-Tos has several applications in research and therapeutic contexts:

  • Cancer Therapy: It is primarily investigated for its potential to treat multiple myeloma and other malignancies.
  • Drug Development: The compound serves as a valuable tool in drug formulation studies due to its improved solubility and bioavailability.
  • Bioconjugation Studies: Its structure allows it to be used in various bioconjugation applications, including targeted drug delivery systems.

Studies have shown that pomalidomide interacts with various biological targets:

  • Cytochrome P450 Enzymes: Pomalidomide is metabolized by specific cytochrome P450 enzymes, which can influence its pharmacokinetics and potential drug-drug interactions.
  • Transporter Proteins: Research indicates that pomalidomide may act as a substrate for certain transporter proteins, impacting its absorption and distribution within the body.

In vitro studies have demonstrated that pomalidomide does not significantly inhibit major transporter proteins like P-glycoprotein or OATP1B1, suggesting a low potential for clinically relevant drug-drug interactions.

Pomalidomide-PEG2-Tos shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
ThalidomideSimilar core structure with immunomodulatory effectsFirst generation immunomodulatory drug
LenalidomideStructural analog with enhanced potencyMore potent than thalidomide
PomalidomideParent compound; less soluble than PEG derivativesDirectly used in clinical settings
Pomalidomide-PEG4-NH2Longer PEG chain; improved solubilityPotentially better pharmacokinetic profile

Pomalidomide-PEG2-Tos is unique due to its specific combination of PEGylation and tosylation, which enhances both solubility and stability compared to other similar compounds.

The linker component in proteolysis targeting chimera molecules serves as the critical spatial determinant for successful ternary complex formation between target proteins and E3 ubiquitin ligases [10] [13]. Extensive structure-activity relationship studies have demonstrated that linker length directly influences degradation potency, with optimal distances varying significantly depending on the specific protein-protein interaction geometries required for effective ubiquitin transfer [27] [38]. The polyethylene glycol backbone provides enhanced aqueous solubility and conformational flexibility compared to purely alkyl linkers, while maintaining the spatial requirements necessary for productive ternary complex assembly [10] [28].

Research findings indicate that linker length optimization represents one of the most critical parameters in proteolysis targeting chimera design, with systematic studies revealing sharp activity transitions across narrow length ranges [27]. For cereblon-recruiting compounds, the optimal linker length typically ranges from 8 to 16 atoms, with shorter linkers often resulting in steric clashes that prevent simultaneous binding to both target protein and E3 ligase [13] [27]. Conversely, excessively long linkers may fail to bring the target protein into sufficient proximity for ubiquitin transfer, resulting in formation of non-productive ternary complexes [13] [38].

Comparative Analysis of PEG2 vs. PEG4 Linker Systems

Systematic comparative studies between polyethylene glycol-2 and polyethylene glycol-4 linker systems have revealed distinct differences in their impact on proteolysis targeting chimera performance and physicochemical properties [13] [28]. The shorter polyethylene glycol-2 linker, as employed in Pomalidomide-PEG2-Tos, provides a more constrained spatial arrangement that can enhance binding cooperativity in certain target-ligase combinations while maintaining favorable drug-like properties [27] [38].

Linker ParameterPEG2 SystemPEG4 SystemImpact on Activity
Molecular Weight88 Da176 DaLower MW favors permeability [28]
Rotational Bonds8-1016-18Reduced flexibility improves potency [13]
Hydrodynamic Radius3.2 Å5.8 ÅShorter radius enhances binding [27]
Solubility EnhancementModerateHighIncreased solubility with longer PEG [28]
Membrane PermeabilityEnhancedReducedShorter linkers improve uptake [24]

Molecular dynamics simulations have demonstrated that polyethylene glycol-2 linkers adopt more restricted conformational ensembles compared to their longer counterparts, potentially leading to enhanced binding affinity through reduced entropic penalties upon ternary complex formation [41]. This conformational constraint can be particularly advantageous when target proteins possess binding sites that require precise spatial positioning relative to the cereblon binding interface [38] [41].

Experimental data from bromodomain-targeting proteolysis targeting chimeras indicate that polyethylene glycol-2 linkers often exhibit superior degradation potency compared to polyethylene glycol-4 systems, with half-maximal degradation concentrations frequently differing by 5-10 fold [27]. However, this trend is highly target-dependent, with some protein families showing preferential degradation with longer linker systems due to specific geometric constraints in ternary complex formation [13] [27].

Spatial Orientation Considerations for Ternary Complex Formation

The spatial orientation requirements for effective ternary complex formation represent one of the most challenging aspects of proteolysis targeting chimera design, requiring precise positioning of target proteins relative to E3 ligase active sites [14] [38]. Crystal structure analyses of cereblon-substrate complexes reveal that productive ubiquitin transfer requires target lysine residues to be positioned within 15-20 Å of the E2-ubiquitin conjugate binding site [23] [42]. This geometric constraint places stringent demands on linker design, particularly regarding both length and conformational flexibility [41].

Surface plasmon resonance studies have quantified the kinetic parameters governing ternary complex formation, revealing that optimal degraders exhibit dissociation half-lives in the range of 2-10 minutes [38] [39]. Shorter dissociation times may prevent efficient ubiquitin transfer, while excessively stable complexes can lead to reduced catalytic turnover and diminished degradation efficiency [38]. The polyethylene glycol-2 linker in Pomalidomide-PEG2-Tos provides an optimal balance between complex stability and dissociation kinetics for many target proteins [4] [38].

Computational modeling studies utilizing molecular dynamics simulations have identified specific linker conformations that facilitate productive target protein positioning [41]. These studies demonstrate that the polyethylene glycol-2 spacer adopts extended conformations approximately 60-70% of the time in aqueous solution, providing adequate reach for ternary complex formation while maintaining sufficient flexibility to accommodate induced fit adjustments [41]. The remaining conformational states correspond to more compact arrangements that may contribute to binding cooperativity through pre-organization effects [14] [41].

Tosylate Functionalization Strategies

The tosylate functional group in Pomalidomide-PEG2-Tos serves as a highly versatile electrophilic handle for subsequent chemical transformations, enabling the synthesis of diverse proteolysis targeting chimera libraries through nucleophilic substitution reactions [17] [18]. The para-toluenesulfonate ester provides exceptional leaving group ability due to the electron-withdrawing nature of the sulfonyl group combined with resonance stabilization of the departing tosylate anion [18] [35]. This reactivity profile makes tosylate-functionalized compounds particularly valuable as synthetic intermediates in medicinal chemistry applications [17] [19].

Mechanistic studies of tosylate displacement reactions reveal second-order kinetics with rate constants typically ranging from 10^-3 to 10^-1 M^-1s^-1 depending on nucleophile strength and reaction conditions [17]. The tosylate group activates the terminal carbon of the polyethylene glycol-2 linker toward nucleophilic attack by primary and secondary amines, thiols, and azide ions, enabling facile conjugation to target protein ligands [17] [18]. This synthetic versatility has made tosylate-terminated linkers among the most widely employed building blocks in proteolysis targeting chimera synthesis [7] [19].

The chemical stability of the tosylate functional group under physiological conditions represents another important consideration for biological applications [18] [35]. While tosylate esters can undergo hydrolysis in aqueous media, the reaction proceeds slowly at physiological pH, with half-lives typically exceeding 24 hours in cell culture conditions [18]. This stability profile provides sufficient time for cellular uptake and target engagement while minimizing premature degradation of the reactive handle [35].

Synthetic strategies for incorporating tosylate functionality typically involve treatment of the corresponding alcohol with para-toluenesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine or pyridine [17] [18]. Optimization studies have identified 4-dimethylaminopyridine as an effective catalyst for tosylation reactions, significantly improving reaction rates and yields while minimizing side product formation [17]. Alternative sulfonyl chlorides, including methanesulfonyl chloride and trifluoromethanesulfonyl chloride, provide different reactivity profiles that can be exploited for specific synthetic applications [18] [35].

Structure-Activity Relationship (SAR) in Cereblon Recruitment

The cereblon recruitment capabilities of Pomalidomide-PEG2-Tos are fundamentally determined by the pomalidomide pharmacophore, which binds within the hydrophobic tritryptophan pocket of the cereblon thalidomide-binding domain [16] [23]. Structural biology studies have elucidated the precise molecular interactions responsible for cereblon recognition, revealing that the glutarimide ring of pomalidomide forms critical hydrogen bonds with backbone carbonyl groups of cereblon residues while the aromatic isoindolinone system engages in π-π stacking interactions [12] [26]. These binding determinants establish the foundation for structure-activity relationships governing cereblon recruitment efficiency [16] [23].

Quantitative binding affinity measurements demonstrate that pomalidomide exhibits approximately 10-fold higher cereblon affinity compared to lenalidomide, with dissociation constants in the low nanomolar range [25] [26]. This enhanced binding affinity translates directly to improved proteolysis targeting chimera potency, as evidenced by reduced half-maximal degradation concentrations across multiple target protein families [23] [25]. The superior cereblon recruitment of pomalidomide-based compounds has been attributed to additional favorable contacts formed by the amino substituent at the 4-position of the isoindolinone ring [12] [16].

Cereblon LigandBinding Affinity (nM)Degradation PotencyComplex Stability
Thalidomide250-500LowModerate [25]
Lenalidomide50-100ModerateEnhanced [25]
Pomalidomide5-25HighSuperior [25] [26]
CC-2201-5VariableTarget-dependent [26]

The influence of linker attachment position on cereblon binding affinity represents a critical design consideration for proteolysis targeting chimera optimization [13] [16]. Attachment through the glutarimide nitrogen maintains the essential hydrogen bonding interactions with cereblon while directing the linker away from the binding interface [12] [23]. Alternative attachment strategies through the isoindolinone system generally result in reduced binding affinity due to disruption of critical π-π stacking interactions [16] [29].

Cooperative binding effects in ternary complexes can significantly modulate the effective cereblon recruitment strength of pomalidomide-containing proteolysis targeting chimeras [14] [38]. Surface plasmon resonance studies have quantified cooperativity factors ranging from 0.1 to 10, indicating that target protein binding can either enhance or diminish cereblon recruitment depending on the specific protein-protein interactions formed in the ternary complex [38] [39]. Positive cooperativity typically arises from favorable target-cereblon contacts that stabilize the ternary complex, while negative cooperativity results from steric clashes or unfavorable electrostatic interactions [14] [38].

The kinetic parameters governing cereblon recruitment and ternary complex formation provide additional insights into structure-activity relationships [38] [39]. Fast association rates (>10^6 M^-1s^-1) combined with intermediate dissociation rates (10^-2 to 10^-3 s^-1) characterize optimal cereblon recruiters, providing rapid complex formation while maintaining sufficient stability for productive ubiquitin transfer [38]. The pomalidomide pharmacophore in Pomalidomide-PEG2-Tos exhibits kinetic parameters within these optimal ranges, contributing to its effectiveness as a cereblon recruitment element [4] [38].

Temperature modulation has emerged as a critical strategy for accelerating pomalidomide conjugate synthesis while maintaining high yields and product purity [1] [2]. The application of elevated temperatures in conjunction with optimized reaction protocols has demonstrated remarkable improvements in reaction kinetics for pomalidomide-polyethylene glycol-tosylate synthesis.

Temperature-Enhanced Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reaction of 4-fluorothalidomide represents the most widely employed method for pomalidomide conjugate preparation [3] [4]. Traditional protocols utilizing this approach typically require extended reaction times of 16 hours at moderate temperatures. However, recent investigations have demonstrated that temperature elevation to 130°C significantly reduces reaction times from hours to minutes while achieving yields ranging from 14% to 50% improvement over conventional methods [1].

The mechanistic basis for temperature-enhanced reactivity involves increased molecular motion and collision frequency, which facilitates the nucleophilic attack on the electron-deficient aromatic ring. The activation energy barrier for the substitution reaction is substantially reduced at elevated temperatures, enabling rapid formation of the carbon-nitrogen bond between the pomalidomide scaffold and the polyethylene glycol linker [5].

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized pomalidomide building block preparation by achieving high yields within 15 minutes, representing a dramatic improvement over conventional heating methods [2] [6]. This technique employs microwave radiation to provide rapid and uniform heating, resulting in enhanced reaction rates and improved yield consistency. The microwave methodology has demonstrated yield improvements of at least 14% at gram scale without requiring additional purification steps [6].

The superiority of microwave heating over conventional oil bath methods stems from the direct heating of polar molecules within the reaction mixture, leading to more efficient energy transfer and reduced thermal gradients. This uniform heating profile minimizes side reactions and decomposition pathways that commonly occur with prolonged conventional heating [2].

Delayed Feeding Strategy Implementation

The delayed feeding strategy represents an innovative approach to pomalidomide conjugate synthesis that achieves complete reaction within minutes while minimizing side product formation [1]. This methodology involves the controlled addition of reagents at specific time intervals during the reaction progression, allowing for optimal substrate conversion while preventing the accumulation of reactive intermediates that can lead to undesirable byproducts.

The implementation of delayed feeding protocols requires careful monitoring of reaction progress and precise timing of reagent additions. This approach has demonstrated particular effectiveness in the synthesis of pomalidomide-polyethylene glycol-tosylate conjugates, where the controlled introduction of the tosylate component prevents competing reactions with the pomalidomide aromatic amine [1].

MethodStarting MaterialTypical Yield (%)Reaction TimeTemperature (°C)
Nucleophilic Aromatic Substitution (SNAr)4-Fluorothalidomide37-9416 hours65-130
Click Chemistry (CuAAC)Alkyne-Azide Components85-906-24 hours65-80
Microwave-Assisted SynthesisPomalidomide Precursors59-7315 minutesMicrowave
Temperature-Modulated SynthesisVarious Substrates46-85Minutes to hours25-130
One-Pot SynthesisJQ1-Pomalidomide62One-potRoom temperature
Solid-Phase SynthesisResin-Bound Intermediates13-4324-30 hoursRoom temperature
Reductive AminationAldehyde Intermediates52-60Overnight80
Acylation of Aromatic AminePomalidomide34-754-24 hoursRoom temperature

Click Chemistry Approaches for Tosylate Group Incorporation

Click chemistry methodologies have provided powerful tools for the efficient incorporation of tosylate groups into pomalidomide conjugates, offering high yields, excellent functional group tolerance, and mild reaction conditions [7] [8]. These approaches are particularly valuable for the synthesis of pomalidomide-polyethylene glycol-tosylate intermediates used in proteolysis targeting chimera development.

Copper-Catalyzed Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition reaction represents the gold standard for click chemistry approaches in pomalidomide conjugate synthesis [9] [7]. This methodology employs copper catalysts, typically in the form of copper sulfate with sodium ascorbate or direct copper salts such as tetrakis(acetonitrile)copper hexafluorophosphate, to facilitate the cycloaddition between terminal alkynes and azides [8].

The reaction proceeds through a copper-acetylide intermediate that undergoes cycloaddition with the azide component to form the 1,2,3-triazole linkage. For pomalidomide-polyethylene glycol-tosylate synthesis, the pomalidomide component is functionalized with either alkyne or azide groups, while the polyethylene glycol-tosylate component bears the complementary reactive functionality [9].

The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine as a stabilizing ligand has proven particularly effective in pomalidomide conjugate synthesis, providing enhanced copper catalyst stability and improved reaction yields ranging from 85% to 90% [7] [8]. The reaction typically proceeds in aqueous or mixed aqueous-organic solvent systems, making it compatible with the polar nature of pomalidomide derivatives.

Tosyl Chloride-Mediated Reactions

Tosyl chloride serves as both a dehydrating agent and tosylate source in pomalidomide conjugate synthesis, providing a dual functionality that streamlines synthetic protocols [9] [10]. This approach involves the treatment of hydroxyl-functionalized intermediates with tosyl chloride in the presence of triethylamine as a base, simultaneously converting formamide groups to isocyanides and installing tosylate leaving groups [9].

The reaction mechanism involves nucleophilic attack of triethylamine on tosyl chloride, followed by dehydration of the formamide group and tosylation of the hydroxyl functionality. This methodology has achieved yields ranging from 59% to 73% in the synthesis of various pomalidomide-polyethylene glycol-tosylate intermediates [9].

The advantages of tosyl chloride-mediated reactions include the elimination of toxic dehydrating agents such as phosphorus oxychloride, improved reaction safety profiles, and the ability to perform multiple transformations in a single synthetic step [9].

Alternative Click Chemistry Platforms

Beyond copper-catalyzed azide-alkyne cycloaddition, several alternative click chemistry approaches have been explored for pomalidomide conjugate synthesis [11] [8]. Ruthenium-catalyzed cycloaddition reactions using catalysts such as pentamethylcyclopentadienyl ruthenium dichloride triphenylphosphine provide access to complementary 1,5-disubstituted triazole regioisomers with yields ranging from 80% to 95% [8].

Thiol-ene click reactions have also demonstrated utility in pomalidomide conjugate synthesis, particularly for the introduction of sulfur-containing linkers. These reactions proceed via radical mechanisms and can achieve conversion rates exceeding 90% under ultraviolet or thermal initiation [11].

Click Reaction TypeCatalyst/ReagentReaction ConditionsTypical Yield (%)Functional Group Tolerance
Copper-Catalyzed Azide-Alkyne (CuAAC)Cu(I)/TBTAWater/organic solvents85-90Excellent
Ruthenium-Catalyzed CycloadditionCp*RuCl(PPh3)2Mild conditions80-95Good
Thiol-Ene ClickRadical initiatorsUV or thermal90+Moderate
Pentafluorophenyl ActivationC6F5 groupsAmine nucleophilesVariableLimited
Nucleophilic Acyl SubstitutionTosyl chlorideTriethylamine base59-73Good

Purification Challenges in PROTAC Intermediate Synthesis

The purification of pomalidomide-polyethylene glycol-tosylate intermediates presents significant challenges due to their complex molecular structures, multiple polar functional groups, and the tendency to form co-eluting impurities during synthesis [12] [13]. These challenges are particularly pronounced in proteolysis targeting chimera intermediate synthesis, where high purity standards are essential for subsequent biological evaluations.

Co-Elution and Chromatographic Resolution Issues

One of the most persistent challenges in pomalidomide conjugate purification involves the co-elution of structurally similar impurities with the desired product during high-performance liquid chromatography separation [12] [13]. The pomalidomide-polyethylene glycol-tosylate scaffold contains multiple polar groups, including the glutarimide ring, aromatic amine, ether linkages, and tosylate functionality, which create complex retention behavior on chromatographic columns.

The similarity in polarity and molecular weight between the target compound and synthetic byproducts often results in overlapping retention times, making baseline separation extremely difficult using conventional reverse-phase chromatographic conditions [12]. This co-elution problem is exacerbated by the formation of positional isomers and stereoisomeric mixtures during the synthetic process.

Resolution of these chromatographic challenges requires the implementation of specialized column technologies, gradient optimization protocols, and alternative stationary phase chemistries. The use of superficially porous particles, extended column lengths, and carefully optimized mobile phase compositions has shown promise in achieving adequate separation of pomalidomide conjugate isomers [13].

Glutarimide Displacement Byproduct Formation

A commonly overlooked impurity in pomalidomide-polyethylene glycol synthesis arises from nucleophilic acyl substitution that competes with the desired aromatic substitution reaction [12] [14]. This side reaction involves displacement of the glutarimide ring system, generating byproducts that can co-elute with the desired product throughout subsequent synthetic transformations.

The nucleophilic acyl substitution mechanism involves attack of the amine nucleophile on the carbonyl carbon of the glutarimide ring, leading to ring opening and formation of acyl-substituted products [12]. These byproducts are particularly problematic because they maintain similar chromatographic properties to the target compound while potentially interfering with biological activity assessments.

The identification and quantification of glutarimide displacement byproducts requires sophisticated analytical techniques, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy. Once identified, these impurities can be minimized through careful control of reaction conditions, including temperature, solvent selection, and reagent stoichiometry [12].

Scavenging Strategies for Impurity Removal

The implementation of scavenging strategies has proven effective for removing specific classes of impurities from pomalidomide conjugate reaction mixtures [12]. Taurine scavenging represents a particularly convenient approach for minimizing glutarimide displacement contamination, as taurine can selectively react with acyl-substituted byproducts without interfering with the desired pomalidomide conjugate.

The mechanism of taurine scavenging involves nucleophilic attack of the taurine amino group on electrophilic impurity species, forming stable adducts that can be easily separated from the target compound through conventional purification techniques [12]. This approach has demonstrated high success rates in reducing impurity levels to acceptable limits for biological evaluation.

Alternative scavenging approaches include the use of polymer-supported reagents, solid-phase extraction protocols, and selective precipitation techniques. The choice of scavenging strategy depends on the specific impurity profile of the reaction mixture and the physical properties of the target pomalidomide conjugate [13].

Scale-Up Purification Considerations

The purification challenges associated with pomalidomide-polyethylene glycol-tosylate synthesis become increasingly complex at larger synthetic scales, where conventional analytical-scale purification methods may prove inadequate [13] [15]. The increased sample loading and column capacity requirements at preparative scales can lead to decreased resolution and longer purification times.

Process chromatography approaches, including simulated moving bed technology and continuous chromatographic systems, offer potential solutions for large-scale purification of pomalidomide conjugates. These methods provide improved throughput and reduced solvent consumption compared to conventional batch chromatographic purification [15].

ChallengeProblem DescriptionSolution ApproachSuccess Rate
Co-eluting ImpuritiesSimilar retention times on HPLCAlternative purification methodsModerate
Glutarimide Displacement ByproductsNucleophilic acyl substitution side reactionsTaurine scavengingHigh with scavenging
Large Molecular WeightDifficult handling and purificationSpecialized column conditionsVariable
Multiple Polar GroupsComplex polarity profilesGradient optimizationModerate
Byproduct FormationIntractable side productsReaction condition optimizationGood with optimization
Chromatographic SeparationPoor resolution of target compoundsMulti-step purification protocolsHigh with proper methods

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

515.13623594 g/mol

Monoisotopic Mass

515.13623594 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

Explore Compound Types